3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a complex organic compound belonging to the benzazepine class. This compound features a distinctive structure characterized by an acryloyl group and two methoxy groups attached to a tetrahydrobenzazepine core. Its molecular formula is with a molecular weight of approximately . The compound has garnered interest in various fields, including medicinal chemistry and materials science.
The compound is classified under organic compounds with heterocyclic structures, specifically benzazepines. It is synthesized from readily available precursors through multi-step synthetic routes. The compound's unique structural features make it a candidate for diverse applications in scientific research .
The synthesis of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves several key steps:
Industrial production may optimize these synthetic routes to enhance yield and purity using advanced catalytic systems and continuous flow reactors.
The molecular structure of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can be represented as follows:
InChI=1S/C12H17NO2/c1-14-11-7-9-3-5-13-6-4-10(9)8-12(11)15-2/h7-8,13H,3-6H2,1-2H3
MHKDOURMQPZPAG-UHFFFAOYSA-N
This structure highlights the presence of the tetrahydrobenzazepine framework along with the functional groups that contribute to its reactivity and potential biological activity .
3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical transformations:
The major products from these reactions depend on specific reagents and conditions used. For instance:
These transformations expand the utility of this compound in synthetic organic chemistry.
The physical properties of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine include:
The chemical properties are influenced by its functional groups:
This compound's stability and reactivity can vary based on environmental conditions such as pH and temperature.
The applications of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine are diverse:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4